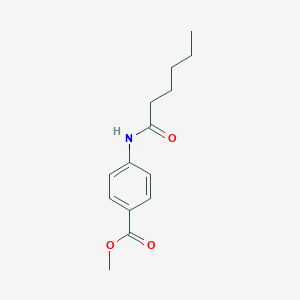

Methyl 4-(hexanoylamino)benzoate

Description

It was isolated as a yellowish solid from the endophytic fungus Xylaria sp. hg1009 and characterized via UV, IR, ESIMS, HREIMS, and NMR spectroscopy . Key spectral data includes:

- UV (MeOH): λmax 272 nm (log ε = 4.44).

- IR (KBr): Peaks at 1664 cm<sup>-1</sup> (amide C=O stretch) and 1720 cm<sup>-1</sup> (ester C=O stretch).

- HRMS: Observed [M+H]<sup>+</sup> at m/z 250.1439 (calculated for C14H20NO3: 250.1438).

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.3 g/mol |

IUPAC Name |

methyl 4-(hexanoylamino)benzoate |

InChI |

InChI=1S/C14H19NO3/c1-3-4-5-6-13(16)15-12-9-7-11(8-10-12)14(17)18-2/h7-10H,3-6H2,1-2H3,(H,15,16) |

InChI Key |

LZCJIBUYZBWJBF-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC |

Canonical SMILES |

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between methyl 4-(hexanoylamino)benzoate and analogous benzoate derivatives, emphasizing structural variations, physicochemical properties, and functional implications:

Structural and Functional Analysis

- Chain Length and Lipophilicity: The hexanoylamino group in this compound provides intermediate lipophilicity compared to shorter chains (e.g., acetamido in ) and longer aliphatic chains (e.g., 11-undecanoyloxy in ). This balance may optimize membrane permeability in biological systems.

- Electronic Effects: Aromatic substituents (e.g., benzoylamino in ) introduce π-π interactions, whereas aliphatic chains (e.g., hexanoylamino) favor hydrophobic interactions.

- Solubility : Polar groups like urea (in ) or hydroxyl (in ) increase aqueous solubility, while tertiary amines (in ) enable pH-dependent solubility.

Research Findings and Implications

- Spectral Benchmarking: The distinct IR amide peak (1664 cm<sup>-1</sup>) in this compound differs from urea-linked analogs (expected ~1640–1680 cm<sup>-1</sup> for urea C=O) , aiding structural identification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.